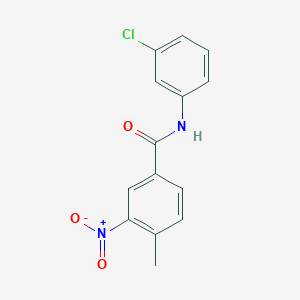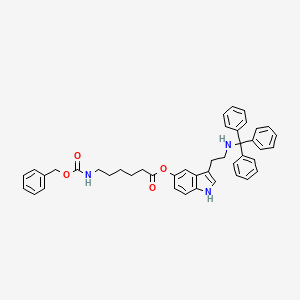
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate is a complex organic compound that features a combination of indole, tritylamine, and benzyloxycarbonyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Tritylamine Group: The tritylamine group is introduced through a nucleophilic substitution reaction, where trityl chloride reacts with an amine group on the indole derivative.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is typically introduced via a carbamate formation reaction, where benzyl chloroformate reacts with an amine group on the hexanoate chain.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The tritylamine group can be reduced using hydrogenation or metal hydrides.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Benzyl chloroformate in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced tritylamine derivatives.
Substitution: Substituted carbamate derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and coatings.
Wirkmechanismus
The mechanism of action of 3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The tritylamine group can enhance the compound’s binding affinity and specificity, while the benzyloxycarbonyl group can protect the molecule from metabolic degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-(Tritylamino)ethyl)-1H-indole-5-carboxylic acid
- 3-(2-(Tritylamino)ethyl)-1H-indole-5-methanol
- 3-(2-(Tritylamino)ethyl)-1H-indole-5-acetate
Uniqueness
3-(2-(Tritylamino)ethyl)-1H-indol-5-yl 6-(((benzyloxy)carbonyl)amino)hexanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzyloxycarbonyl group provides additional stability and versatility in chemical reactions, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C43H43N3O4 |
|---|---|
Molekulargewicht |
665.8 g/mol |
IUPAC-Name |
[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] 6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C43H43N3O4/c47-41(24-14-5-15-28-44-42(48)49-32-33-16-6-1-7-17-33)50-38-25-26-40-39(30-38)34(31-45-40)27-29-46-43(35-18-8-2-9-19-35,36-20-10-3-11-21-36)37-22-12-4-13-23-37/h1-4,6-13,16-23,25-26,30-31,45-46H,5,14-15,24,27-29,32H2,(H,44,48) |
InChI-Schlüssel |
ODUMKZCGLZKICP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCCC(=O)OC2=CC3=C(C=C2)NC=C3CCNC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(E)-(3-bromophenyl)methylidene]-2-methyl-3-furohydrazide](/img/structure/B15080887.png)
![Ethyl 7-(4-chlorobenzoyl)-3-(4-chlorophenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080893.png)
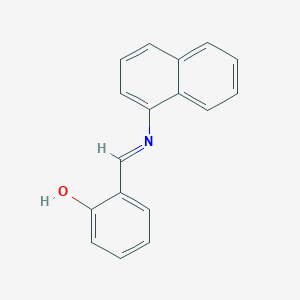
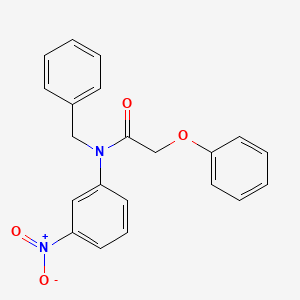
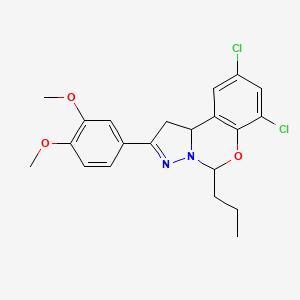
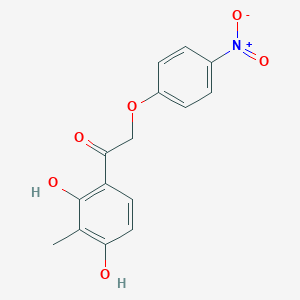
![Ethyl 3-(3-chlorophenyl)-7-(thiophene-2-carbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15080930.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-methoxypropyl)amino]ethyl}benzamide](/img/structure/B15080944.png)
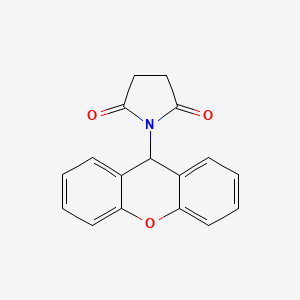
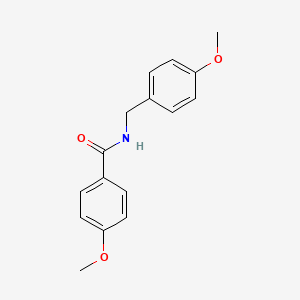
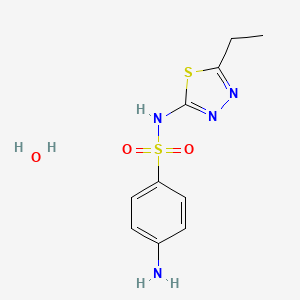
![1-(4-Bromophenyl)-4-(4-methoxyphenyl)-3-methyl-5,6,7,8-tetrahydro-2,2a,8a-triazacyclopenta[cd]azulene](/img/structure/B15080958.png)
![Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-YL)-4-oxo-6-propyl-4H-chromen-7-YL]oxy}acetate](/img/structure/B15080962.png)
